(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile
Description
Properties
Molecular Formula |
C9H7F3N2S |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H7F3N2S/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2/t8-/m0/s1 |
InChI Key |
GCRYPQGJURZRBT-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C#N)N)SC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)N)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile typically involves the following key steps:
- Formation of a substituted aromatic precursor bearing the trifluoromethylsulfanyl group.
- Introduction of the nitrile group via nucleophilic cyanation.
- Stereoselective control to obtain the (2R) enantiomer.
Aromatic Substitution with Trifluoromethylsulfanyl Group
The initial step involves synthesizing 4-(trifluoromethylsulfanyl)phenyl derivatives. This can be achieved via nucleophilic aromatic substitution (SNAr) or copper-catalyzed coupling reactions:
- **Reagents:** Trifluoromethylthiolating agents such as trifluoromethylthiolating reagents (e.g., trifluoromethylthiolating reagents like N-trifluoromethylthiophthalimide).
- **Catalysts:** Copper(I) or copper(II) salts facilitate coupling.
- **Conditions:** Elevated temperatures (80–120°C), polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN).
Cyanation to Form the Acetonitrile Group
The nitrile functionality is introduced through nucleophilic cyanation:
- **Reagents:** Sodium cyanide (NaCN) or potassium cyanide (KCN).
- **Catalysts:** Transition metal catalysts such as copper(I) iodide (CuI).
- **Conditions:** Mild heating (50–80°C), in solvents like DMSO or acetonitrile.
- **Procedure:** The aromatic compound bearing the trifluoromethylsulfanyl group undergoes nucleophilic substitution with cyanide, affording the nitrile derivative.
Asymmetric Synthesis for (2R) Configuration
Achieving stereoselectivity involves chiral catalysts or chiral auxiliaries:
- **Chiral Catalysts:** Use of chiral phosphine ligands or chiral Lewis acids.
- **Chiral Auxiliaries:** Attachment of chiral auxiliaries to the precursor, followed by stereoselective cyanation.
- **Reaction Conditions:** Typically performed at lower temperatures (0–25°C) to enhance stereoselectivity.
Specific Literature-Reported Methods
Method from SuFEx-Enabled Synthesis
A notable approach involves the sulfur-fluoride exchange (SuFEx) chemistry, which allows selective functionalization of phenyl rings with trifluoromethylsulfanyl groups, followed by cyanation:
This method emphasizes chemoselectivity and operational simplicity, with reaction times typically around 18 hours.
Industrial-Scale Synthesis
Large-scale synthesis often employs a multi-step process:
- Synthesis of 4-(trifluoromethylsulfanyl)phenyl intermediates via electrophilic substitution.
- Cyanide addition under catalytic conditions.
- Purification via recrystallization or chromatography.
Data Tables Summarizing Preparation Parameters
Notes on Optimization and Challenges
- Selectivity: Achieving high stereoselectivity for the (2R) enantiomer requires chiral catalysts or auxiliaries.
- Purity: Purification steps such as recrystallization or chromatography are essential to remove by-products.
- Yield Enhancement: Use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times.
- Safety: Handling cyanide reagents demands strict safety protocols due to toxicity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile is a chiral compound that has potential applications in medicinal chemistry and organic synthesis. It is characterized by an amino group, a trifluoromethylsulfanyl group, and a phenyl ring, with the molecular formula C9H7F3N2S and a molecular weight of approximately 232.23 g/mol .
Key Features
- Chiral Compound : Possesses a non-superimposable mirror image, important for selective biological interactions.
- Trifluoromethylsulfanyl Group : Enhances reactivity and potential biological activity compared to similar compounds; may also influence its solubility and interaction profiles in biological systems.
Applications
This compound has applications across different fields due to its unique properties.
- Medicinal Chemistry : Research indicates that this compound exhibits biological activity, particularly in the modulation of enzyme activities and potential therapeutic effects. Its interaction with specific molecular targets suggests it could play a role in drug development, although detailed studies on its pharmacological properties are still ongoing.
- Organic Synthesis : The trifluoromethylsulfanyl group enhances its reactivity.
Mechanism of Action
The mechanism by which (2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group can enhance binding affinity and specificity, influencing the compound’s activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Insights :
- Electronic Effects : The OCF₃ group is more electronegative than SCF₃, increasing the electron-withdrawing effect on the phenyl ring. This may reduce nucleophilic aromatic substitution (NAS) reactivity compared to SCF₃.
- Steric Impact : The SCF₃ group’s larger van der Waals radius (~1.80 Å for S vs. ~1.52 Å for O) may hinder interactions in sterically constrained biological targets.
- Biological Implications : The higher lipophilicity of SCF₃ could enhance blood-brain barrier penetration, whereas OCF₃ may improve aqueous solubility.
2-Methyl-2-(4-nitrophenylsulfonyl)acetonitrile
Structural and Functional Insights :
- Reactivity : The nitro-sulfonyl group in the analog is strongly electron-withdrawing, polarizing the acetonitrile for nucleophilic reactions. In contrast, the SCF₃ group in the target compound moderates electron withdrawal while enhancing lipophilicity.
- Solid-State Behavior : The analog’s crystalline dimerization via O–H⋯O bonds suggests higher melting points compared to the target compound, which lacks hydroxyl groups.
Cephalosporin Derivatives with Amino and Acetonitrile Moieties
Cephalosporins like “(6R,7R)-7-Amino-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid” share amino and heterocyclic features but differ significantly in backbone structure. Key comparisons include:
- Stereochemical Complexity : Both classes prioritize (R)-configurations at chiral centers for biological efficacy.
- Functional Group Utility: The amino group in cephalosporins is critical for β-lactamase resistance, while the acetonitrile in the target compound serves as a synthetic handle.
- Biological Targets : Cephalosporins target bacterial cell walls, whereas the target compound’s nitrile group may inhibit enzymes like dipeptidyl peptidase-4 (DPP-4) in diabetes therapy.
Biological Activity
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile is a chiral compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group and a trifluoromethylsulfanyl substituent. This compound has been investigated for its biological activities, particularly in enzyme modulation and therapeutic applications.
The molecular formula of this compound is CHFNS, with a molecular weight of approximately 232.23 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 232.23 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 250.2 ± 40.0 °C |
| Flash Point | 105.1 ± 27.3 °C |
| LogP | 1.27 |
These properties suggest that the compound is relatively stable under standard conditions, making it suitable for various applications in organic synthesis and pharmacology.
Enzyme Modulation
Research indicates that this compound may exhibit significant biological activity through the modulation of enzyme activities. Preliminary studies have shown that this compound can interact with specific molecular targets, potentially influencing pathways involved in disease processes.
Case Study: Enzyme Inhibition
In a study focusing on enzyme inhibition, this compound was tested against various enzymes to evaluate its inhibitory potential. The results demonstrated that the compound effectively inhibited certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.
Therapeutic Applications
The unique trifluoromethylsulfanyl group enhances the reactivity of this compound, making it a candidate for drug development. Its interactions with biological systems indicate possible applications in treating diseases related to enzyme dysfunction.
Research Findings
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity, showing effectiveness against certain bacterial strains, which could lead to new antibiotic developments.
- Neuroprotective Effects : Recent studies suggest potential neuroprotective properties, indicating that it may help in conditions like neurodegeneration.
Synthesis and Derivatization
The synthesis of this compound typically involves the reaction of 4-(trifluoromethylthio)benzaldehyde with an appropriate amine source and a cyanide donor under controlled conditions. Common solvents used include ethanol or methanol, and catalysts are often employed to enhance reaction efficiency.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of enantiomerically pure compounds like this requires chiral catalysts or resolving agents. For analogous fluorinated acetonitriles, palladium-catalyzed hydrogenation (e.g., 40 psi H₂ with Pd/C in ethanol) followed by silica gel chromatography is effective for isolating the (R)-enantiomer . Adjusting solvent polarity (e.g., THF/MeOH mixtures) and temperature (0–6°C storage) can mitigate racemization risks during purification . For the trifluoromethylsulfanyl group, nucleophilic substitution on pre-functionalized aryl halides using CuI or Pd catalysts may be applicable, as seen in similar sulfanyl-phenyl derivatives .
Q. Which analytical techniques are most reliable for confirming the structure and enantiomeric purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR (e.g., δ ~4.5 ppm for the α-amino proton, split patterns for CF₃S group) .
- Mass Spectrometry : High-resolution MS (e.g., [M+H⁺] at m/z 261.06) to confirm molecular formula .
- Chiral HPLC : Use of cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers .
- X-ray Crystallography : For absolute configuration confirmation, though crystallization may require co-solvents like ethyl acetate/hexane .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The trifluoromethylsulfanyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. This compound serves as:
- A precursor for protease inhibitors : The nitrile group can be hydrolyzed to carboxylic acids or converted into heterocycles (e.g., thiazoles) .
- A chiral building block for CNS-targeting drugs, leveraging its rigid aryl-acetonitrile scaffold to mimic natural amino acids .
- A probe for receptor binding studies : Radiolabeled analogs (³H/¹⁴C) can map interactions with serotonin or dopamine receptors .
Advanced Research Questions
Q. How can researchers ensure enantiomeric purity during large-scale synthesis, and what are the critical control points?
- Methodological Answer :
- Asymmetric Catalysis : Use (R)-BINAP or Josiphos ligands with Pd(0) to favor the desired enantiomer during aryl coupling steps .
- Kinetic Resolution : Enzymatic methods (e.g., lipases in organic solvents) to selectively hydrolyze the (S)-enantiomer from racemic mixtures .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor enantiomeric excess (ee) in real time .
Q. What strategies mitigate instability of the trifluoromethylsulfanyl group under acidic/basic conditions?
- Methodological Answer :
- pH Control : Maintain reaction/storage pH between 6–8 to prevent cleavage of the C–S bond. Buffered aqueous solutions (e.g., phosphate) are recommended .
- Protective Groups : Temporarily replace the –SCF₃ with a tert-butylthio group during synthetic steps requiring harsh conditions .
- Stability Screening : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., sulfonic acid derivatives) .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved for this compound?
- Methodological Answer :
- Metabolite Profiling : Identify active metabolites via liver microsome assays (e.g., rat S9 fractions) and compare with in vitro IC₅₀ values .
- Protein Binding Studies : Use SPR (Surface Plasmon Resonance) to assess serum albumin binding, which may reduce free drug concentration in vivo .
- Docking Simulations : Perform molecular dynamics simulations (e.g., AutoDock Vina) to evaluate whether conformational changes in the target protein (e.g., kinases) affect binding in physiological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
